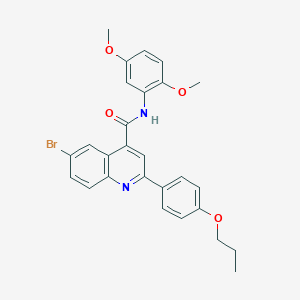![molecular formula C27H26BrN5O B452014 6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B452014.png)
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a propan-2-yl group, and a pyrimidin-2-yl piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multiple steps, including the formation of the quinoline core, the introduction of the bromine atom, and the attachment of the propan-2-yl and pyrimidin-2-yl piperazine groups. Common reagents used in these reactions include bromine, isopropyl bromide, and pyrimidin-2-yl piperazine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or hydrogenated products.
科学研究应用
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Bromo-2-chloroquinoline: Similar in structure but with a chlorine atom instead of the propan-2-yl group.
2-Phenylquinoline: Lacks the bromine and pyrimidin-2-yl piperazine groups.
4-(Pyrimidin-2-yl)piperazine derivatives: Share the pyrimidin-2-yl piperazine moiety but differ in the quinoline core structure.
Uniqueness
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C27H26BrN5O |
|---|---|
分子量 |
516.4g/mol |
IUPAC 名称 |
[6-bromo-2-(4-propan-2-ylphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H26BrN5O/c1-18(2)19-4-6-20(7-5-19)25-17-23(22-16-21(28)8-9-24(22)31-25)26(34)32-12-14-33(15-13-32)27-29-10-3-11-30-27/h3-11,16-18H,12-15H2,1-2H3 |
InChI 键 |
VBAWXGABXCZQGS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperidine](/img/structure/B451932.png)
![5-[(4-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B451937.png)
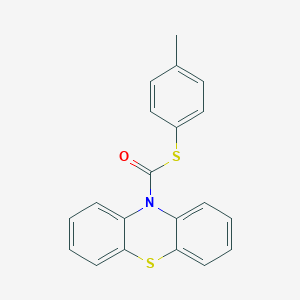
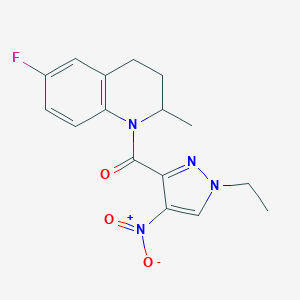
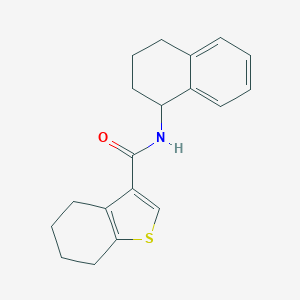
![4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451944.png)
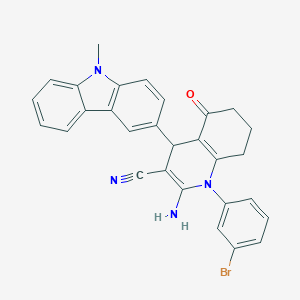
![4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451946.png)
![N-[1-(1-adamantyl)ethyl]-6-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B451947.png)
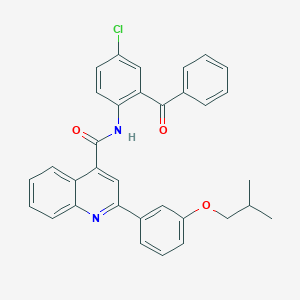
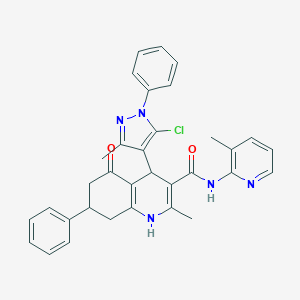
![2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID](/img/structure/B451954.png)

